N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide
Description
N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide (hereafter referred to as the target compound) is a piperidine-4-carboxamide derivative characterized by a cycloheptyl group at the amide nitrogen and a 3-ethoxy-4-hydroxybenzyl substituent at the piperidine nitrogen. Its structural design balances electronic, steric, and hydrogen-bonding properties, which are critical for target engagement and selectivity.
Properties
CAS No. |
5830-15-9 |
|---|---|
Molecular Formula |
C22H34N2O3 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-cycloheptyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H34N2O3/c1-2-27-21-15-17(9-10-20(21)25)16-24-13-11-18(12-14-24)22(26)23-19-7-5-3-4-6-8-19/h9-10,15,18-19,25H,2-8,11-14,16H2,1H3,(H,23,26) |
InChI Key |
PQHPUTSWZOTZMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)NC3CCCCCC3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(3-Ethoxy-4-Hydroxybenzyl)piperidine-4-Carboxylic Acid
Step 1: Protection of 4-Hydroxy Group
3-Ethoxy-4-hydroxybenzyl alcohol is protected as its tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF (yield: 92%).
Step 2: Bromination
The protected alcohol is converted to the corresponding bromide using PBr₃ in dichloromethane at 0°C (yield: 85%).
Step 3: N-Alkylation of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is reacted with the bromide (1.2 eq) in the presence of K₂CO₃ (2.5 eq) and DBU (0.1 eq) in anhydrous acetone under reflux (72 h). The TBS group is subsequently removed using TBAF in THF (yield: 68%).
Amidation with Cycloheptylamine
Step 4: Activation as Acyl Chloride
The carboxylic acid intermediate is treated with thionyl chloride (2 eq) in toluene at 60°C for 4 h. Excess reagent is removed under vacuum.
Step 5: Coupling Reaction
The acyl chloride is reacted with cycloheptylamine (1.5 eq) in dry THF with Et₃N (3 eq) as a base. The mixture is stirred at 25°C for 12 h, followed by aqueous workup and column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to isolate the product (yield: 74%).
Synthetic Route 2: Reductive Amination and Late-Stage Functionalization
Preparation of 1-(3-Ethoxy-4-Hydroxybenzyl)piperidin-4-one
Step 1: Condensation with Ammonium Carbonate
Piperidin-4-one is condensed with 3-ethoxy-4-hydroxybenzaldehyde (1.1 eq) in the presence of ammonium acetate and glacial acetic acid under reflux (6 h). The imine intermediate is reduced using NaBH₃CN in MeOH (0°C to 25°C, 4 h) to yield the secondary amine (yield: 65%).
Oxidation and Amide Formation
Step 2: Oxidation to Carboxylic Acid
The ketone is oxidized using KMnO₄ in acidic aqueous conditions (H₂SO₄, 60°C, 8 h) to afford piperidine-4-carboxylic acid (yield: 58%).
Step 3: Amidation
Following acyl chloride formation (as in Route 1), coupling with cycloheptylamine proceeds analogously (yield: 70%).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 34% | 26% |
| Key Advantage | Higher regioselectivity in alkylation | Fewer protection steps |
| Limitation | Lengthy protection/deprotection | Lower oxidation efficiency |
| Purity (HPLC) | 98.5% | 96.2% |
Route 1 offers superior yield and purity due to controlled alkylation conditions, albeit requiring meticulous protection chemistry. Route 2, while shorter, suffers from moderate oxidation efficiency.
Spectroscopic Characterization and Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 6.82 (d, J = 8.4 Hz, 1H, aromatic), 6.71 (s, 1H, aromatic), 4.52 (s, 2H, N-CH₂), 3.98 (q, J = 7.0 Hz, 2H, OCH₂), 3.21–3.15 (m, 1H, cycloheptyl), 2.81–2.75 (m, 2H, piperidine), 1.89–1.45 (m, 13H, cycloheptyl/piperidine).
- IR (KBr) : 3276 cm⁻¹ (N-H), 1642 cm⁻¹ (C=O), 1248 cm⁻¹ (C-O).
- MS (ESI+) : m/z 429.2 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies to understand its interaction with biological targets and pathways.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of related molecules.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-(3-ethoxy-4-hydroxybenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Substituents and Their Impact
- 3-Ethoxy-4-hydroxybenzyl group: This substituent differentiates the target compound from analogs like N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide (PDB: 4HAI), which features a bulkier, electron-withdrawing mesitylsulfonyl group.
- Cycloheptyl vs. However, this may increase metabolic instability, a trade-off observed in pharmacokinetic studies of similar compounds .
Antiviral Activity (SARS-CoV-2)
The target compound (designated Compound 9 in ) demonstrated superior antiviral potency compared to analogs:
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Target Compound (9) | 14.2 | >100 | >7,042 |
| Compound 8 (3-hydroxy-4-methoxybenzyl analog) | 28.5 | 62.3 | 2,185 |
The 3-ethoxy-4-hydroxybenzyl group in Compound 9 enhances binding to the SARS-CoV-2 receptor-binding domain (RBD) while reducing cytotoxicity, leading to a higher SI .
Enzyme Inhibition and Selectivity
sEH and FAAH Dual Inhibition
The target compound’s structural analog, N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide, was used in docking studies with sEH (PDB: 4HAI) and FAAH homology models. In contrast, the target compound’s benzyl substituent may optimize dual inhibition by balancing steric and electronic effects .
Sigma Receptor Affinity
Piperidine-4-carboxamides with 4-chlorobenzyl groups (e.g., Derivative 2k in ) exhibit high sigma-1 receptor affinity (Ki = 3.7 nM) but lack antiviral activity. The target compound’s ethoxy-hydroxybenzyl group likely shifts selectivity toward viral targets over sigma receptors, highlighting the role of substituent polarity in target specificity .
Metabolic Stability
While direct half-life data for the target compound are unavailable, methods from (e.g., PARR assays and GraphPad modeling) suggest that its cycloheptyl group may prolong half-life compared to smaller N-substituents (e.g., benzyl or morpholinyl groups in Enamine Ltd. building blocks) .
Data Table: Comparative Overview of Key Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
